1-(4-chlorobenzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Overview
Description
1-(4-chlorobenzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a thiazole ring, and chlorobenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide typically involves multiple steps:
Formation of 4-chlorobenzenesulfonyl chloride: This is achieved by reacting 4-chlorobenzenesulfonic acid with thionyl chloride under reflux conditions.
Synthesis of the thiazole ring: The thiazole ring can be synthesized by reacting 4-chlorophenyl isothiocyanate with α-haloketones.
Coupling reactions: The final step involves coupling the synthesized thiazole derivative with the piperidine derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The chlorobenzene groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-(4-chlorobenzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate.
Materials Science: It can be used in the synthesis of advanced materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-chlorophenyl isothiocyanate: Used in the synthesis of the thiazole ring.
Uniqueness
1-(4-chlorobenzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O3S2/c22-16-3-1-14(2-4-16)19-13-30-21(24-19)25-20(27)15-9-11-26(12-10-15)31(28,29)18-7-5-17(23)6-8-18/h1-8,13,15H,9-12H2,(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZBKRODNOVDNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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